![molecular formula C10H12O2 B1583808 4-Ethylphenyl acetate CAS No. 3245-23-6](/img/structure/B1583808.png)
4-Ethylphenyl acetate
Overview
Description
4-Ethylphenyl acetate is a chemical compound with the formula C10H12O2 . It is also known by other names such as Phenol, 4-ethyl-, acetate; 1-Acetoxy-4-ethylbenzene; p-ethylphenyl acetate . It is a member of benzenes and is considered a less toxic, greener solvent .
Synthesis Analysis
The synthesis of 4-Ethylphenyl acetate involves the use of aluminium trichloride . The reaction conditions vary, but one method involves heating the mixture to 130°C for 120 minutes, then cooling . The yield of the reaction can range from 66.7% to 96% .Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl acetate includes an arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
4-Ethylphenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 233.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 91.1±10.5 °C . The compound has a refractive index of 1.502 and a molar refractivity of 47.1±0.3 cm3 .Scientific Research Applications
Medicine: Antimicrobial Agent
4-Ethylphenyl acetate: has potential applications in medicine due to its antimicrobial properties. It could be used in the development of new antimicrobial agents or as a preservative in pharmaceutical formulations to prevent microbial contamination .
Agriculture: Pest Management
In agriculture, 4-Ethylphenyl acetate may serve as a biopesticide or an attractant in pest management strategies. Its efficacy in this field could be explored to develop environmentally friendly pest control methods .
Material Science: Polymer Synthesis
This compound can be utilized in material science for the synthesis of novel polymers. Its incorporation into polymer chains could impart unique properties like increased flexibility or enhanced durability to the materials .
Environmental Science: Pollution Monitoring
4-Ethylphenyl acetate: could be used in environmental science as a tracer or marker for monitoring pollution levels. Its presence in environmental samples could indicate the level of industrial pollutants or the effectiveness of pollution control measures .
Food Industry: Flavoring Agent
In the food industry, 4-Ethylphenyl acetate is valued for its aromatic properties. It can be used as a flavoring agent to enhance the taste and aroma of food products, contributing to the sensory quality of consumables .
Cosmetic Industry: Fragrance Component
The compound finds applications in the cosmetic industry as a fragrance component. It can be added to perfumes, lotions, and other personal care products to provide a pleasant scent .
Analytical Chemistry: Chromatography
In analytical chemistry, 4-Ethylphenyl acetate can be used as a standard or reference compound in chromatographic analyses. Its well-defined properties allow for accurate calibration and comparison in various analytical techniques .
Pharmaceutical Extraction: Solvent
Lastly, 4-Ethylphenyl acetate can act as a solvent in the extraction of active pharmaceutical ingredients from plant materials. Its solvent properties can be harnessed to isolate and purify compounds for drug development .
Safety and Hazards
4-Ethylphenyl acetate is classified as a combustible liquid . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
(4-ethylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYMLIUCWWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863131 | |
Record name | Phenol, 4-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl acetate | |
CAS RN |
3245-23-6 | |
Record name | 4-Ethylphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylphenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3245-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-ethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-ethylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHYLPHENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8A85YM2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Ethylphenyl acetate in roasted cocoa beans?
A1: 4-Ethylphenyl acetate is one of the volatile flavor compounds identified in roasted cocoa beans. [] While not explicitly discussed as a major contributor to the overall flavor profile in the study, its presence alongside other compounds like pyrazines and aldehydes contributes to the complex aroma and taste of roasted cocoa beans and subsequently, dark chocolate.
Q2: How does the roasting process influence the formation of 4-Ethylphenyl acetate?
A2: While the study doesn't directly investigate the formation mechanism of 4-Ethylphenyl acetate, it highlights that roasting temperature and duration significantly influence the volatile profile of cocoa beans. [] Different temperatures and durations result in varying concentrations of volatile compounds, including esters like 4-Ethylphenyl acetate. Further research is needed to understand the specific pathways of its formation during roasting.
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